N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a quinoline derivative and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 7-methoxy-2-oxo-1,2-dihydroquinoline, can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Acylation: The resulting intermediate is acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules could provide insights into its potential therapeutic uses.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the naphthalene group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
The presence of both a quinoline and a naphthalene moiety in N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide makes it unique. This combination could confer distinct electronic and steric properties, potentially leading to unique biological activities and material properties not seen in similar compounds.
Properties
CAS No. |
851405-93-1 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.451 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-20-10-9-18-13-19(24(28)26-22(18)15-20)11-12-25-23(27)14-17-7-4-6-16-5-2-3-8-21(16)17/h2-10,13,15H,11-12,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
OBROZWKGEWHGEA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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